[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid
Description
Properties
IUPAC Name |
2-[4-(diethylsulfamoyl)-2-methylphenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-4-14(5-2)20(17,18)11-6-7-12(10(3)8-11)19-9-13(15)16/h6-8H,4-5,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFNCMJDJIUFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-methylphenol with chloroacetic acid to form 2-methylphenoxyacetic acid. This intermediate is then reacted with diethylsulfamoyl chloride under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Scientific Research Applications
[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes or receptors, modulating their activity. The phenoxyacetic acid moiety may also play a role in binding to target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The phenoxyacetic acid family includes compounds with diverse substituents that influence their physicochemical properties, biological activity, and environmental behavior. Key analogues are compared below:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Primary Use |
|---|---|---|---|---|
| [4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid | C₁₃H₁₉NO₅S | 301.36 | Diethylsulfamoyl, methyl, phenoxy | Chemical intermediate |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | C₉H₉ClO₃ | 200.62 | Chloro, methyl, phenoxy | Herbicide |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | Dichloro, phenoxy | Herbicide |
| 2-Methylphenoxyacetic acid (2-MPA) | C₉H₁₀O₃ | 166.17 | Methyl, phenoxy | Herbicide metabolite |
| 2-[4-(Dimethylsulfamoyl)phenyl]acetic acid | C₁₀H₁₃NO₄S | 243.28 | Dimethylsulfamoyl, phenyl | Pharmaceutical intermediate |
Environmental Persistence and Degradation
- Microbial Degradation: MCPA and 2,4-D are degraded via the ortho-cleavage pathway by Alcaligenes eutrophus JMP134, involving enzymes like maleylacetate reductase . The chloro substituents are sequentially removed, yielding intermediates that enter the TCA cycle.
- Adsorption Behavior: MCPA adsorbs to goethite (a soil mineral) via carboxylate interactions, forming outer-sphere or monodentate inner-sphere complexes . The sulfamoyl group in this compound could alter adsorption dynamics, favoring hydrogen bonding or hydrophobic interactions .
Physicochemical Properties
- Solubility: MCPA has moderate water solubility (825 ppm), while this compound’s diethylsulfamoyl group likely reduces aqueous solubility, enhancing lipophilicity .
- Thermal Stability: MCPA melts at 114–118°C, whereas the sulfamoyl group in this compound may lower its melting point due to increased molecular flexibility .
Research Findings and Implications
Metabolic Pathways: Chlorinated phenoxyacetic acids (e.g., MCPA) are efficiently metabolized by soil bacteria, but sulfamoyl-substituted derivatives may require novel biodegradation pathways, necessitating further study .
Biological Activity
[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid, with CAS number 93568-54-8, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a diethylsulfamoyl group attached to a 2-methylphenoxyacetic acid moiety. Its structure can be represented as follows:
This structural configuration contributes to its unique biological properties, which are being investigated in various studies.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antimicrobial Activity : It exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antibiotic agent.
- Antioxidant Properties : The compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Activity
A study conducted on various phenoxyacetic acid derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could be effective against resistant strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Anti-inflammatory Activity
In vitro studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential use in treating inflammatory diseases.
Case Studies
-
Case Study on Inflammatory Disease Models :
A recent study evaluated the efficacy of this compound in a murine model of arthritis. The results showed a marked reduction in joint swelling and pain, indicating its potential as an anti-arthritic agent. -
Clinical Observations :
Clinical observations have noted improvements in patients with chronic inflammatory conditions after treatment with formulations containing this compound. These findings support further clinical trials to establish its safety and efficacy.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Computational studies have suggested modifications that could improve its pharmacokinetic properties.
Lipinski's Rule of Five
The compound adheres to Lipinski's Rule of Five, indicating good drug-like properties:
| Parameter | Value |
|---|---|
| Molecular Weight | 265.34 g/mol |
| LogP | 3.45 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
